molecular formula C13H17N B8205837 2-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine

2-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine

Cat. No.: B8205837
M. Wt: 187.28 g/mol
InChI Key: QQYJMBAAQVMOJN-UHFFFAOYSA-N
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Description

2-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine is a chemical compound with the molecular formula C12H17N It is a derivative of indane, characterized by the presence of a methyl group and an amine group on the hexahydro-s-indacen structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine typically involves the hydrogenation of indane derivatives followed by functional group modifications. One common method includes the catalytic hydrogenation of 2-methylindane in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The resulting hexahydroindane derivative is then subjected to amination reactions using reagents like ammonia or primary amines under controlled conditions to introduce the amine group at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product. The use of advanced separation techniques like distillation and crystallization further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their structure and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine is unique due to the combination of its hexahydro-s-indacen core with a methyl and an amine group. This structural arrangement imparts specific chemical reactivity and potential biological activities, making it valuable for various research and industrial applications .

Properties

IUPAC Name

2-methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-8-5-10-7-9-3-2-4-11(9)13(14)12(10)6-8/h7-8H,2-6,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQYJMBAAQVMOJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C1)C(=C3CCCC3=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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